3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide is a compound with a complex molecular structure, known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is distinguished by its functional groups, which contribute to its diverse reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide generally involves multi-step reactions that require precise conditions:
Initial Formation: : Begin with the formation of the benzamide moiety through the reaction of 3,4-dimethoxybenzoic acid with appropriate amines.
Sulfonylation: : Introduce the sulfonyl group via sulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Closure: : Form the benzothiazole ring through a cyclization reaction involving thioamides and halogenated precursors under reflux conditions.
Final Assembly: : Couple the intermediate benzothiazole structure with the methoxyethyl group using standard coupling reagents like EDCI or DCC in the presence of catalysts.
Industrial Production Methods: Industrial synthesis of this compound typically employs large-scale reactors with precise temperature and pH control, continuous flow processes, and optimization of reaction times to maximize yield and purity. Solvent recycling and waste minimization are crucial aspects of these industrial protocols.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to oxidation of the methoxyethyl group.
Reduction: : The compound can be reduced using agents like lithium aluminium hydride, targeting specific functional groups.
Substitution: : Nucleophilic substitution reactions can occur, especially involving the methoxy groups.
Oxidation Conditions: : Typically performed in acidic or basic media at elevated temperatures.
Reduction Conditions: : Usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Substitution Conditions: : Involve polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile and often require catalysts like palladium on carbon (Pd/C).
Major Products: Reactions yield products that vary widely depending on the conditions, such as:
Oxidation: : Yields oxidized analogs with modified functional groups.
Reduction: : Produces reduced analogs with fewer oxygen functionalities.
Substitution: : Results in substituted derivatives with altered positions of functional groups.
Scientific Research Applications
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide has significant applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its interaction with various biomolecules and potential as a biochemical tool.
Medicine: : Explored for its pharmacological properties and potential therapeutic effects.
Industry: : Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets and pathways:
Molecular Targets: : Primarily interacts with enzyme active sites and receptor binding domains, modifying their function.
Pathways Involved: : Alters signal transduction pathways and metabolic processes, leading to varied biological effects.
Comparison with Similar Compounds
Comparison: 3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups and structural features compared to similar compounds, which may include:
Dimethoxy Analogues: : Compounds with similar dimethoxy substitutions.
Sulfonyl-Benzothiazole Derivatives: : Other molecules containing sulfonyl and benzothiazole moieties.
Methoxyethyl Derivatives: : Compounds featuring the methoxyethyl group.
Similar Compounds: Some similar compounds include:
3,4-dimethoxybenzamide derivatives.
N-[3-(2-methoxyethyl)-benzothiazol-2-ylidene]benzamides.
Sulfonylated aromatic compounds.
This compound's multifaceted applications and intriguing chemistry make it a subject of ongoing scientific interest and research
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-10-9-22-15-7-6-14(30(4,24)25)12-18(15)29-20(22)21-19(23)13-5-8-16(27-2)17(11-13)28-3/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYNWVBIYETME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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